molecular formula C7H14N4O3 B12680079 Methyl 3-amino-2,3,6-trideoxy-6-(2lambda(5)-1,2-triazadienyl)hexopyranoside CAS No. 69975-35-5

Methyl 3-amino-2,3,6-trideoxy-6-(2lambda(5)-1,2-triazadienyl)hexopyranoside

Cat. No.: B12680079
CAS No.: 69975-35-5
M. Wt: 202.21 g/mol
InChI Key: ZHKFCMPRGMWNQW-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,3,6-trideoxy-6-(2lambda(5)-1,2-triazadienyl)hexopyranoside is a complex organic compound that belongs to the class of hexopyranosides These compounds are characterized by a six-membered ring structure containing oxygen and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,3,6-trideoxy-6-(2lambda(5)-1,2-triazadienyl)hexopyranoside typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

    Glycosylation: The initial step often involves the glycosylation of a suitable sugar derivative to introduce the hexopyranoside ring.

    Functional Group Modification:

    Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,3,6-trideoxy-6-(2lambda(5)-1,2-triazadienyl)hexopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triazadienyl group to other functional groups.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hexopyranosides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Medicine: Potential medicinal applications include its use as a precursor for drug development.

    Industry: Industrial applications may involve its use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,3,6-trideoxy-6-(2lambda(5)-1,2-triazadienyl)hexopyranoside involves its interaction with specific molecular targets. The triazadienyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexopyranosides with different functional groups, such as:

  • Methyl 2,3,6-trideoxy-3-C-methyl-3-nitro-beta-L-arabino-hexopyranoside
  • Methyl 2,3,6-trideoxy-3-C-methyl-3-amino-beta-L-arabino-hexopyranoside

Properties

CAS No.

69975-35-5

Molecular Formula

C7H14N4O3

Molecular Weight

202.21 g/mol

IUPAC Name

4-amino-2-(azidomethyl)-6-methoxyoxan-3-ol

InChI

InChI=1S/C7H14N4O3/c1-13-6-2-4(8)7(12)5(14-6)3-10-11-9/h4-7,12H,2-3,8H2,1H3

InChI Key

ZHKFCMPRGMWNQW-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C(C(O1)CN=[N+]=[N-])O)N

Origin of Product

United States

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